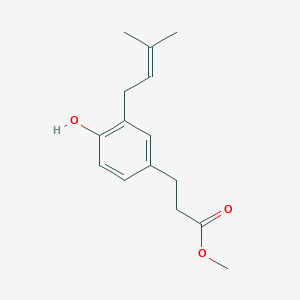
Methyl 4-hydroxy-3-(3-methyl-2-butenyl)benzenepropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-hydroxy-3-(3-methyl-2-butenyl)benzenepropanoate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzene ring substituted with a hydroxyl group, a methyl group, and a butenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-3-(3-methyl-2-butenyl)benzenepropanoate typically involves the alkylation of a benzene derivative followed by esterification. One common method includes the reaction of 4-hydroxybenzaldehyde with 3-methyl-2-butenyl bromide in the presence of a base to form the intermediate compound. This intermediate is then subjected to esterification with methanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-hydroxy-3-(3-methyl-2-butenyl)benzenepropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-(3-methyl-2-butenyl)benzaldehyde.
Reduction: Formation of 4-hydroxy-3-(3-methyl-2-butenyl)benzenepropanol.
Substitution: Formation of 4-chloro-3-(3-methyl-2-butenyl)benzenepropanoate.
Aplicaciones Científicas De Investigación
Methyl 4-hydroxy-3-(3-methyl-2-butenyl)benzenepropanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Utilized in the formulation of insecticides due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-hydroxy-3-(3-methyl-2-butenyl)benzenepropanoate involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to inhibit the growth of fungal cells by disrupting cell wall synthesis and reducing cell wall thickness . This compound also exhibits antibacterial properties by permeabilizing bacterial cell membranes and interfering with essential cellular processes .
Comparación Con Compuestos Similares
Methyl 4-hydroxy-3-(3-methyl-2-butenyl)benzenepropanoate can be compared with similar compounds such as:
4-hydroxy-3-(3-methyl-2-butenyl)acetophenone: Known for its antifungal and antibacterial activities.
4-hydroxy-3-methyl-2-butenyl diphosphate: Involved in the methylerythritol phosphate (MEP) pathway and studied for its role in terpene biosynthesis.
4-hydroxy-3-(3-methyl-2-butenyl)benzoic acid: Another derivative with potential bioactive properties.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
219851-37-3 |
|---|---|
Fórmula molecular |
C15H20O3 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
methyl 3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]propanoate |
InChI |
InChI=1S/C15H20O3/c1-11(2)4-7-13-10-12(5-8-14(13)16)6-9-15(17)18-3/h4-5,8,10,16H,6-7,9H2,1-3H3 |
Clave InChI |
VFIMEMJFCJMRSC-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=C(C=CC(=C1)CCC(=O)OC)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















